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Compound of Interest

Compound Name: HDAC-IN-5

Cat. No.: B3027527 Get Quote

For research use only. Not for use in humans.

Disclaimer: Publicly available information regarding the specific target profile and detailed

experimental data for the compound designated as HDAC-IN-5 (CAS No. 1314890-51-1) is

limited. The information presented herein is a comprehensive guide based on the general

characteristics of Histone Deacetylase (HDAC) inhibitors and established methodologies for

their evaluation. While HDAC-IN-5 is cited as an HDAC inhibitor in patent literature, specific

quantitative data on its activity against various HDAC isoforms is not available in peer-reviewed

publications.

Introduction to Histone Deacetylases (HDACs)
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by

removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This

deacetylation process leads to a more compact chromatin structure, generally associated with

transcriptional repression.[2] There are 18 known human HDACs, which are categorized into

four classes based on their homology to yeast HDACs:

Class I: HDAC1, HDAC2, HDAC3, and HDAC8 are primarily localized in the nucleus.[3]

Class II: This class is further divided into Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and

Class IIb (HDAC6, HDAC10), which can shuttle between the nucleus and the cytoplasm.[3]

Class III: These are the NAD+-dependent sirtuins (SIRT1-7).
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Class IV: HDAC11 is the sole member of this class.[3]

Given their significant role in regulating gene expression, HDACs have emerged as important

therapeutic targets for a range of diseases, particularly cancer.[4]

HDAC-IN-5: An Overview
HDAC-IN-5 (CAS No. 1314890-51-1) is a small molecule identified as a histone deacetylase

inhibitor.[2] Its chemical formula is C26H24F3N5O2S, and its IUPAC name is N-[[1-methyl-4-(4-

phenyl-1,3-thiazol-2-yl)piperidin-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-

yl]benzamide. While its development is documented in patent literature, detailed

characterization of its target specificity and potency has not been widely published.

Hypothetical Target Profile of an HDAC Inhibitor
The following table represents a typical format for summarizing the inhibitory activity of a

hypothetical HDAC inhibitor. Note: The data presented below is for illustrative purposes only

and does not represent actual data for HDAC-IN-5.
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Target IC50 (nM) Assay Type Reference

Class I

HDAC1 15 Enzymatic (in vitro) [Example]

HDAC2 25 Enzymatic (in vitro) [Example]

HDAC3 30 Enzymatic (in vitro) [Example]

HDAC8 150 Enzymatic (in vitro) [Example]

Class IIa

HDAC4 >10,000 Enzymatic (in vitro) [Example]

HDAC5 >10,000 Enzymatic (in vitro) [Example]

HDAC7 >10,000 Enzymatic (in vitro) [Example]

HDAC9 >10,000 Enzymatic (in vitro) [Example]

Class IIb

HDAC6 5 Enzymatic (in vitro) [Example]

HDAC10 200 Enzymatic (in vitro) [Example]

Class IV

HDAC11 500 Enzymatic (in vitro) [Example]

Key Signaling Pathways Modulated by HDAC
Inhibitors
HDAC inhibitors exert their biological effects by modulating various signaling pathways that are

critical for cell survival, proliferation, and apoptosis.
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Caption: General signaling pathways affected by HDAC inhibitors.

Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of HDAC inhibitor

activity. Below are representative protocols for key assays.

In Vitro Enzymatic Assay for HDAC Activity
This protocol describes a common fluorometric method for determining the IC50 values of an

HDAC inhibitor against specific HDAC isoforms.
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Caption: Workflow for a fluorometric in vitro HDAC enzymatic assay.

Protocol:

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7

mM KCl, 1 mM MgCl2). Reconstitute recombinant human HDAC enzyme and the fluorogenic

substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer. Prepare a stock solution of the test

compound (e.g., HDAC-IN-5) in DMSO.

Compound Dilution: Perform serial dilutions of the test compound in assay buffer to achieve

a range of desired concentrations.

Enzyme Incubation: In a 96-well microplate, add the diluted test compound and the HDAC

enzyme. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to

each well.

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Developing: Stop the reaction and generate a fluorescent signal by adding a developer

solution (containing a protease like trypsin that cleaves the deacetylated substrate).
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Fluorescence Measurement: Measure the fluorescence using a microplate reader at the

appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm

emission for AMC-based substrates).

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Histone Acetylation (Western Blot)
This protocol is used to assess the effect of an HDAC inhibitor on the acetylation status of

histones within a cellular context.

Protocol:

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to

adhere overnight. Treat the cells with various concentrations of the HDAC inhibitor (e.g.,

HDAC-IN-5) for a specified duration (e.g., 24 hours).

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer)

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method (e.g., BCA assay).

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST)

and then incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-

Histone H3) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone

H3 or β-actin) to determine the relative increase in histone acetylation.

Conclusion
HDAC-IN-5 is a recognized HDAC inhibitor with a defined chemical structure. However, a

detailed public characterization of its target profile and biological effects is currently lacking.

The protocols and general principles outlined in this guide provide a framework for researchers

to independently evaluate HDAC-IN-5 or other novel HDAC inhibitors. Such studies are crucial

for understanding their therapeutic potential and advancing the field of epigenetic drug

discovery.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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